molecular formula C13H20N2 B1586908 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine CAS No. 91189-05-8

1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine

Cat. No. B1586908
CAS RN: 91189-05-8
M. Wt: 204.31 g/mol
InChI Key: ZSYALYBRMVKYAS-UHFFFAOYSA-N
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Description



  • 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine is an organic compound with the empirical formula C12H17NO . It belongs to the class of secondary amines and is a saturated heterocycle .

  • It is a colorless liquid , miscible with water and most organic solvents, and has a characteristic odor described as “ammoniacal, fishy, shellfish-like.”





  • Synthesis Analysis



    • Industrial production: Prepared by reacting 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst.

    • Laboratory synthesis: Typically synthesized by treating 4-chlorobutan-1-amine with a strong base.





  • Molecular Structure Analysis



    • Molecular formula : C12H17NO

    • Molecular weight : 191.27 g/mol

    • SMILES : OCC1CCN(C1)Cc2ccccc2

    • InChI : InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not readily available in the literature.





  • Physical And Chemical Properties Analysis



    • Density : 1.1±0.1 g/cm³

    • Boiling Point : 364.1±37.0 °C at 760 mmHg

    • Flash Point : 184.6±21.2 °C

    • Solubility : Miscible in water

    • Appearance : Clear colorless liquid




  • Scientific Research Applications

    Neurochemistry and Neurotoxicity

    Research indicates that MDMA and its analogs, due to their structural similarities with "1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine," impact serotonin (5-HT) and dopamine (DA) neurotransmission, leading to acute and potentially long-term neurotoxic effects. The acute effects include significant neurotransmitter release, while long-term exposure can result in neurotoxicity to serotonergic axons, affecting mood, cognition, and behavior (McKenna & Peroutka, 1990); (Gudelsky & Yamamoto, 2008).

    Potential Therapeutic Applications

    MDMA-assisted psychotherapy is being explored as a treatment for posttraumatic stress disorder (PTSD) and other psychiatric conditions. The unique effects of MDMA, such as enhanced empathy and reduced defensiveness, are thought to facilitate the therapeutic process, although the potential for neurotoxicity raises concerns about its safety and long-term consequences (Sessa, Higbed, & Nutt, 2019).

    Pharmacokinetics and Drug Interactions

    Research on MDMA and similar compounds also includes studies on their pharmacokinetics, including metabolism by Cytochrome P450 enzymes, and potential drug–drug interactions. Such studies are critical for understanding the systemic effects of these compounds and their safety profiles (Khojasteh et al., 2011).

    Safety And Hazards



    • Highly flammable, harmful, corrosive, and possibly mutagenic.

    • Follow safety precautions and handle with care.




  • Future Directions



    • Further research is needed to explore its potential applications and biological effects.




    Please note that this analysis is based on available information, and additional studies may provide more insights12345


    properties

    IUPAC Name

    1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H20N2/c1-14-9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZSYALYBRMVKYAS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCC1CCN(C1)CC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H20N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00405334
    Record name 1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00405334
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    204.31 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine

    CAS RN

    91189-05-8
    Record name 1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00405334
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    40 g of the compound obtained in stage A is reduced by means of 13.1 g of lithium and aluminum hydride.
    Quantity
    40 g
    Type
    reactant
    Reaction Step One
    Quantity
    13.1 g
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    To a suspension of 37.40 g (1.00 mole) lithium aluminum hydride in 1000 ml tetrahydrofuran, was added a solution of 88.3 g (0.380 mole) of N-methyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide in tetrafuran dropwise under nitrogen. The reaction was then refluxed overnight. The reaction flask was cooled in an ice bath and 37.4 ml of water, 37.4 ml of 15% sodium hydroxide and 112.2 ml of water were added. The precipitated solids were filtered and washed with hot ethanol. The combined filtrates were concentrated, then dissolved in dichloromethane, filtered, dried over magnesium sulfate, and the solvent evaporated under reduced pressure to give 68.68 g of N-methyl-1-(phenylmethyl)-3-pyrrolidinemethanamine as an oil. This material was used without further purification in the next step.
    Quantity
    37.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    1000 mL
    Type
    solvent
    Reaction Step One
    Quantity
    88.3 g
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    tetrafuran
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
    Name
    Quantity
    37.4 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    37.4 mL
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    112.2 mL
    Type
    reactant
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    To a cooled (−5° C.) and stirred solution of LAH (1 M, 7.6 ml) in dry THF (75 ml) was added a solution of (1-benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester (1.47 g, 5.06 mmol) in THF (22 ml) over 20 minutes. The mixture was then heated at reflux for 2.5 hrs and cooled to room temperature and quenched by successive addition of ethyl acetate (50 ml). The organic layer was then washed with water (2×), 10% NaOH and brine, dried and evaporated to give the desired product in 90% yield.
    Name
    Quantity
    7.6 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    75 mL
    Type
    solvent
    Reaction Step One
    Quantity
    1.47 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    22 mL
    Type
    solvent
    Reaction Step Two
    Yield
    90%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine

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